8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2, an amino group at position 8, and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and organic synthesis. The compound is often utilized as a building block for bioactive molecules due to its ability to participate in decarboxylative cross-coupling reactions and amide bond formations .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,10H2,1H3,(H,13,14) |
InChI Key |
QWYWQTGRBQOSQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine scaffold.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: This method involves the coupling of two or more components in the presence of an oxidizing agent.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the final product.
Aminooxygenation and Hydroamination Reactions:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 8 participates in nucleophilic substitution reactions, particularly in the presence of electrophilic agents. For example:
-
Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives under mild acidic conditions (yields: 70–85%).
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) produces N-alkylated products.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Acetic anhydride | RT, HCl (cat.) | 8-Acetamido-2-methylimidazo[...] | 82 |
| Methyl iodide | DMF, K₂CO₃, 60°C | 8-Methylamino-2-methylimidazo[...] | 75 |
Esterification and Amidation
The carboxylic acid group at position 3 undergoes classic acid-derived reactions:
-
Esterification : Reacts with methanol or ethanol under H₂SO₄ catalysis to form methyl/ethyl esters (yields: 88–92%) .
-
Amidation : Coupling with amines (e.g., benzylamine) via EDCI/HOBt-mediated activation produces carboxamides .
Table 2: Carboxylic Acid Derivatives
| Reaction Type | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Reflux, 4h | Methyl ester | 90 |
| Amidation | Benzylamine, EDCI | DCM, RT, 12h | 3-Benzylcarboxamide | 78 |
Condensation and Cyclization
The compound serves as a precursor in multicomponent reactions:
-
Groebke–Blackburn–Bienaymé Reaction : Reacts with aldehydes and isonitriles under acid catalysis (e.g., HCl) to form tricyclic imidazo[1,2-a]pyridine derivatives .
-
Microwave-Assisted Cyclization : Under solvent-free microwave irradiation (65°C, 100 W), it undergoes rapid cyclization with α-bromoacetophenones to yield fused heterocycles (yields: 82–90%) .
Decarboxylation
Thermal decarboxylation occurs at elevated temperatures (180–200°C) or via metal-catalyzed pathways (e.g., CuI), yielding 8-amino-2-methylimidazo[1,2-a]pyridine .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,2-a]pyridine core facilitates electrophilic substitutions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 6 or 7, directed by the amino and carboxylic acid groups.
-
Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives, though yields are moderate (50–60%) due to competing decomposition.
Key Research Findings
-
Metal-Free Synthesis : Catalyst-free protocols using microwave irradiation or acid catalysis achieve high regioselectivity and reduced reaction times (15–20 min) .
-
Biological Relevance : Derivatives exhibit enhanced bioactivity post-functionalization, including acetylcholinesterase inhibition (IC₅₀: 0.2–50 μM) .
Reaction Optimization Insights
Scientific Research Applications
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
The position and nature of substituents on the imidazo[1,2-a]pyridine scaffold significantly influence reactivity and biological activity. Key comparisons include:
2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Structure: Lacks the 8-amino group but shares the 2-methyl and 3-carboxylic acid substituents.
- Reactivity : Exhibits high efficiency in palladium-catalyzed decarboxylative cross-coupling reactions with aryl chlorides, achieving yields up to 96% under optimized conditions (Pd(OAc)₂, S-Phos, DMA/H₂O) .
- Applications : Used to synthesize amides and hydrazides for antitubercular and anti-inflammatory agents .
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid
- Structure: Chlorine at position 6 instead of the amino group at position 6.
- Properties: Lower solubility in water compared to the amino-substituted derivative. Molecular weight: 196.59 g/mol (anhydrous) .
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Structure : Phenyl group at position 2 instead of methyl.
- Biological Activity: Derivatives show notable anti-inflammatory activity. For example, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid demonstrated superior anti-inflammatory effects in preclinical models .
8-Hydroxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Hydroxy group at position 8 and methyl at position 3.
- Applications: Limited data, but hydroxyl groups often enhance hydrogen bonding in biological targets .
Decarboxylative Cross-Coupling
- 8-Amino-2-methyl derivative: Limited direct data, but similar 2-methyl derivatives undergo efficient Pd-catalyzed reactions with aryl chlorides (85–96% yields) .
- 6-Fluoro derivative : Lower reactivity observed (moderate yields), likely due to electronic effects of fluorine .
Amide Formation
Physicochemical Properties
- 8-Amino-2-methyl derivative: The amino group enhances water solubility compared to methyl- or chloro-substituted analogs.
- 6-Methoxy derivatives: Methoxy groups increase lipophilicity (LogP ~1.5–2.0), whereas amino groups balance solubility and permeability .
Biological Activity
8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (often abbreviated as 8-Amino-2-MeI) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, exploring various studies, case reports, and the compound's pharmacological properties.
- Chemical Formula : C9H9N3O2
- Molecular Weight : 179.19 g/mol
- Structure : The compound features an imidazo[1,2-a]pyridine core with an amino group and a carboxylic acid functional group, which are critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of:
- Antimicrobial Properties : Particularly against Mycobacterium tuberculosis (Mtb).
- Anticancer Activity : In various cancer cell lines.
- Enzyme Inhibition : Potential effects on enzymes related to disease processes.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against multidrug-resistant strains of Mtb. For instance:
- A high-throughput screening identified several imidazo[1,2-a]pyridine derivatives with promising anti-TB activity, including 8-Amino-2-MeI. The minimum inhibitory concentration (MIC) values ranged from 0.03 to 5.0 μM against Mtb H37Rv strain, indicating potent antibacterial properties .
Table 1: Antimicrobial Activity Data
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | 0.03 - 5.0 | Mycobacterium tuberculosis |
| Other Imidazo Derivatives | <0.006 | Mycobacterium bovis BCG |
Anticancer Activity
The anticancer potential of 8-Amino-2-MeI has been explored in various cancer cell lines:
- Studies have demonstrated that compounds within the imidazo[1,2-a]pyridine class exhibit cytotoxic effects against human cancer cell lines such as HeLa and HepG2. These compounds often show IC50 values in the low micromolar range .
Case Study: Cytotoxicity in Cancer Cell Lines
In a comparative study involving multiple derivatives, 8-Amino-2-MeI displayed significant cytotoxicity with IC50 values less than those of standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| HeLa | This compound | <5 |
| HepG2 | Other derivatives | <10 |
Enzyme Inhibition Studies
Research has indicated that compounds containing the imidazo[1,2-a]pyridine moiety can act as enzyme inhibitors. For example:
- Some derivatives have shown inhibition of enzymes associated with cancer progression and inflammation pathways .
Structure-Activity Relationship (SAR)
The biological activity of 8-Amino-2-MeI is significantly influenced by its structural components:
- The presence of the amino group at position 8 and the carboxylic acid at position 3 enhances its binding affinity to target proteins involved in microbial resistance and tumor growth .
Table 3: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Amino Group at Position 8 | Increased antimicrobial activity |
| Carboxylic Acid at Position 3 | Enhanced cytotoxicity against cancer cells |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
